molecular formula C8H12N2O3 B12364869 2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid

2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B12364869
M. Wt: 184.19 g/mol
InChI Key: BVFNJTYCCRGUHQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid is a heterocyclic compound that features a diazinane ring fused with a cyclopropyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylates or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

    2-Cyclopropyl-4-oxo-1,3-diazinane-6-carboxylic acid: Similar structure but with different positioning of functional groups.

    2-Cyclopropyl-6-oxo-1,3-diazepane-4-carboxylic acid: Features a seven-membered ring instead of a six-membered ring.

    2-Cyclopropyl-6-oxo-1,3-thiazinane-4-carboxylic acid: Contains a sulfur atom in the ring instead of nitrogen.

Uniqueness: 2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c11-6-3-5(8(12)13)9-7(10-6)4-1-2-4/h4-5,7,9H,1-3H2,(H,10,11)(H,12,13)

InChI Key

BVFNJTYCCRGUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2NC(CC(=O)N2)C(=O)O

Origin of Product

United States

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